molecular formula C23H22N2O4S B2797267 2-(2,6-dimethylphenyl)-4-(3-methoxybenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 941955-33-5

2-(2,6-dimethylphenyl)-4-(3-methoxybenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2797267
CAS No.: 941955-33-5
M. Wt: 422.5
InChI Key: HFWDTSBPIHVBEP-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenyl)-4-(3-methoxybenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C23H22N2O4S and its molecular weight is 422.5. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activities

Compounds based on the scaffolds of 2-(1,1-dioxido-4-phenyl-4Hbenzo[e][1,2,4]thiadiazin-3-yl)-N-(4-methoxyphenyl)hydrazinecarboxamide have shown moderate to good inhibitory activity against various cancer cell lines including lung, ovary, prostate, breast, and colon cancers. These compounds could inhibit cancer cell growth in part due to the inhibition of tubulin polymerization (Kamal et al., 2011).

Photodynamic Therapy Application

A new zinc phthalocyanine derivative substituted with new benzenesulfonamide groups containing Schiff base has been synthesized, which showed significant potential for photodynamic therapy applications in cancer treatment due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin et al., 2020).

Synthesis and Pharmaceutical Applications

The synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides via unprecedented ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides under mild conditions has been reported. These derivatives have applications in biological, medicinal, and industrial contexts (Fülöpová et al., 2015).

PI3Kδ Inhibitors

A study introduced a series of novel 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives as PI3Kδ inhibitors. These compounds exhibited high selectivity over other PI3K isoforms and significant inhibition of SU-DHL-6 cell proliferation (Gong et al., 2019).

Catalytic Applications

The compound N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been used as a highly efficient catalyst for the synthesis of 9-aryl-1,8-dioxo-octahydroxanthenes under neutral media, demonstrating significant catalytic efficiency (Khazaei et al., 2016).

Properties

IUPAC Name

2-(2,6-dimethylphenyl)-4-[(3-methoxyphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-16-8-6-9-17(2)22(16)25-23(26)24(15-18-10-7-11-19(14-18)29-3)20-12-4-5-13-21(20)30(25,27)28/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWDTSBPIHVBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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